Sulfiram-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfiram-d10 is a deuterated form of sulfiram, a compound known for its use in the treatment of alcoholism and cocaine addiction. It is a stable isotopic labeled form of sulfiram, which means it contains deuterium atoms instead of hydrogen atoms. This modification makes it useful in various scientific research applications, particularly in the fields of pharmaceuticals, environmental studies, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfiram-d10 involves the incorporation of deuterium into the sulfiram molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of a deuterated base and a deuterated solvent to ensure the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is then purified using standard techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Sulfiram-d10 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives. These products are often used as intermediates in further chemical synthesis or as final products in various applications
Properties
CAS No. |
1346603-19-7 |
---|---|
Molecular Formula |
C10H20N2S3 |
Molecular Weight |
274.525 |
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl)carbamothioyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S3/c1-5-11(6-2)9(13)15-10(14)12(7-3)8-4/h5-8H2,1-4H3/i1D3,2D3,5D2,6D2 |
InChI Key |
CTPKSRZFJSJGML-JKSUIMTKSA-N |
SMILES |
CCN(CC)C(=S)SC(=S)N(CC)CC |
Synonyms |
N,N,N’,N’-(Tetraethyl-d10)thiodicarbonic Diamide; Bis(diethylthiocarbamoyl)-_x000B_sulfide-d10; Tetraethylthiuram Monosulfide-d10; Bis(N,N-diethylthiocarbamoyl)_x000B_sulfide-d10; Bis(diethylthiocarbamoyl)sulfide-d10; Bis(diethylthiocarbamyl)sulfide-d10; Diethyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.